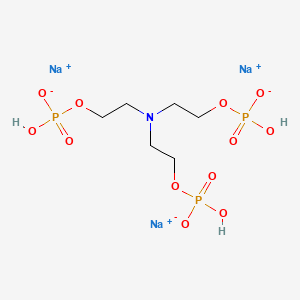![molecular formula C12H14N4O B12820996 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820996.png)
1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a unique structure that includes both imidazole and benzimidazole rings, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out at elevated temperatures, ranging from 140°C to 220°C, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and reduce the formation of impurities.
Análisis De Reacciones Químicas
Types of Reactions
1-(4,5-Dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Aplicaciones Científicas De Investigación
1-(4,5-Dihydro-1H-imidazol-
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
3-(4,5-dihydro-1H-imidazol-2-yl)-5,6-dimethyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C12H14N4O/c1-7-5-9-10(6-8(7)2)16(12(17)15-9)11-13-3-4-14-11/h5-6H,3-4H2,1-2H3,(H,13,14)(H,15,17) |
Clave InChI |
UFNIYBAXFGSTBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C(=O)N2)C3=NCCN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-[(7-Chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12820930.png)
![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)

![3-(Azetidin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12820967.png)

![4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid](/img/structure/B12820973.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B12820980.png)
![ethyl (2Z)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B12820984.png)

![(8S,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12821002.png)

![4-Amino-2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12821010.png)
